REACTION_CXSMILES
|
[N:1]1([C:9](=[O:11])[CH3:10])[C:5]2[CH:6]=[CH:7][S:8][C:4]=2[CH:3]=[N:2]1.[Br:12]N1C(=O)CCC1=O>C(Cl)(Cl)Cl>[Br:12][C:7]1[S:8][C:4]2[CH:3]=[N:2][N:1]([C:9](=[O:11])[CH3:10])[C:5]=2[CH:6]=1
|
Name
|
1-(thieno[3,2-c]pyrazol-1-yl)-ethanone
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
N1(N=CC2=C1C=CS2)C(C)=O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The orange mixture was stirred at room temperature for an additional 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The red-orange mixture was filtered
|
Type
|
WASH
|
Details
|
the insolubles washed twice with dichloromethane (60 mL)
|
Type
|
WASH
|
Details
|
The filtrate was washed with 10% aqueous NaHSO3 (60 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
twice with water (60 mL), then dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30% ethyl acetate/heptane to 50% ethyl acetate/heptane
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(N=CC2S1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.21 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |